molecular formula C16H19NO3 B1374803 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1251003-85-6

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

Cat. No. B1374803
CAS RN: 1251003-85-6
M. Wt: 273.33 g/mol
InChI Key: JKZDTRIMZKHSOR-STQMWFEESA-N
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Description

“Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate” is a chemical compound with the IUPAC name (3aR,8aR)-2,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(1H)-one . It has a molecular weight of 173.21 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new trans- and cis-o-stilbene-methylene-sydnones were synthesized by transforming the trans- and cis-o-aminomethylstilbene derivative, obtained by reduction of corresponding o-cyano derivatives, into glycine ester derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.21 . Other physical and chemical properties such as melting point, solubility, and optical activity are not available in the literature as of 2021.

Scientific Research Applications

Photocyclodimerization Studies

Research has explored the structure of similar compounds through X-ray studies, particularly focusing on photocyclodimers like di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate, which is closely related to the compound . These studies help in understanding the molecular constitution and configuration of such compounds, which is essential for their application in scientific research (Kopf, Wrobel & Margaretha, 1998).

Stereoselectivity in Chemical Synthesis

The synthesis of derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate demonstrates the importance of stereoselectivity in chemical reactions. Research in this area provides insight into the diastereoselective reactions and the orientation of substituents, contributing to the understanding of chiral chemistry and its implications in various scientific fields (Vallat et al., 2009).

Organocatalyzed Synthesis

The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate showcases the utility of noncovalent organocatalysts in producing complex organic compounds. These types of reactions are pivotal in organic synthesis and pharmaceutical research (Hozjan et al., 2023).

Continuous Photo Flow Chemistry

Continuous photo flow chemistry has been used for the scale-up synthesis of similar compounds, indicating its potential in large-scale production of complex organic molecules. This approach is significant for industrial applications, including the preparation of biologically active compounds (Yamashita, Nishikawa & Kawamoto, 2019).

Nitrile Anion Cyclization

The synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy showcases the importance of this method in creating complex organic structures, which has implications in pharmaceutical synthesis and material science (Chung et al., 2005).

Catalytic Activities in Chemical Synthesis

Research on supported rhodium catalysts for stereoselective hydrogenation demonstrates the compound's relevance in producing intermediates for perfumery and detergents. Such studies are crucial for understanding catalysis in chemical manufacturing processes (Yadav & Goel, 2002).

properties

IUPAC Name

tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDTRIMZKHSOR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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